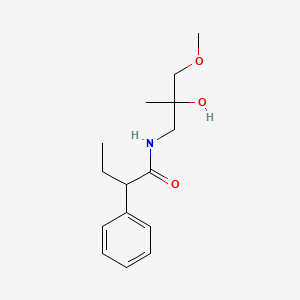

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-phenylbutanamide, also known as HMB or β-hydroxy-β-methylbutyrate, is a metabolite of the amino acid leucine. HMB has been studied extensively for its potential benefits in muscle growth, exercise performance, and recovery.

Scientific Research Applications

Synthesis and Chemical Behavior

Research on related compounds demonstrates the synthesis of novel chemical entities and their behavior under specific conditions. For instance, Selezneva et al. (2018) explored the synthesis of novel azetidinones for carbapenems and observed fragmentation in the allylamine precursor analogue, highlighting the compound's potential in chemical synthesis and pharmaceutical applications (Selezneva et al., 2018).

Radiosynthesis for PET Imaging

Wagner et al. (2009) described the one-step radiosynthesis of a derivative for PET imaging, showcasing the compound's utility in the development of diagnostic tools and its potential for medical imaging applications (Wagner et al., 2009).

Anticonvulsant and Pain-Attenuating Properties

Research by King et al. (2011) on primary amino acid derivatives, including N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-phenylbutanamide, demonstrated potent anticonvulsant activities and pain-attenuating properties, suggesting its potential therapeutic applications in treating neurological disorders (King et al., 2011).

Antimicrobial and Neuroprotective Effects

Hassan et al. (2012) synthesized and evaluated a series of derivatives for their anticonvulsant and neuroprotective effects, highlighting the compound's potential in addressing neurological health issues and its antimicrobial properties (Hassan et al., 2012).

Drug Delivery Systems

Jia et al. (2008) explored the use of N-(2-hydroxypropyl)methacrylamide copolymers for the development of drug delivery systems, indicating the compound's utility in enhancing the efficacy and safety of therapeutic agents (Jia et al., 2008).

properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-4-13(12-8-6-5-7-9-12)14(17)16-10-15(2,18)11-19-3/h5-9,13,18H,4,10-11H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEBWMZARLOQRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C)(COC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-butyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2357071.png)

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/no-structure.png)

![1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one](/img/structure/B2357076.png)

![3-[[(2S)-1-(Dimethylamino)-1-oxopropan-2-yl]-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2357080.png)

![N-(2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2357083.png)

![1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanamine](/img/structure/B2357089.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2357093.png)